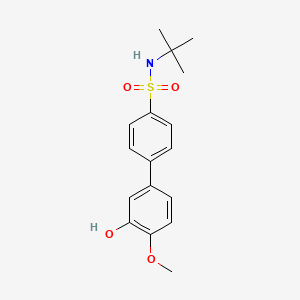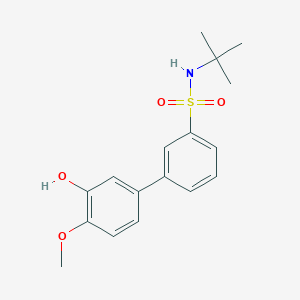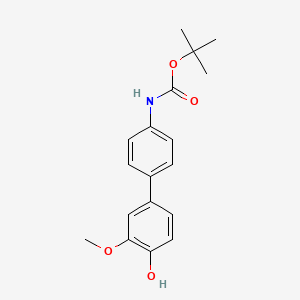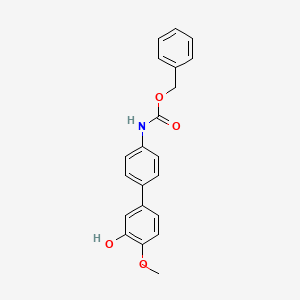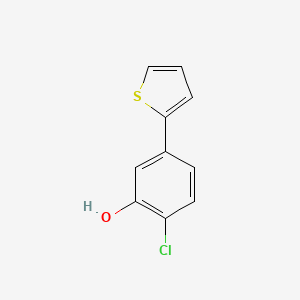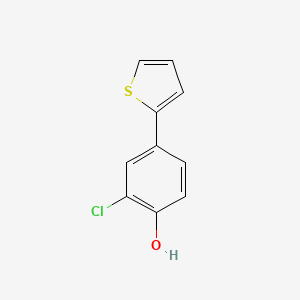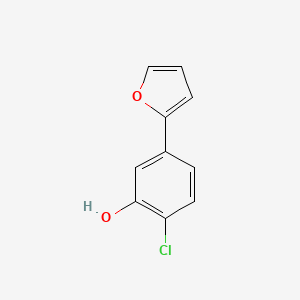
2-Chloro-5-(furan-2-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(furan-2-yl)phenol, 95% (2C5FP) is a chlorophenol that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of various organic compounds, such as 3,4-dihydroxy-6-methyl-2-pyrone, 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone, and 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone derivatives. It has also been used in the synthesis of 5-chloro-2-furanones, which are a class of compounds that have been studied for their potential use in the treatment of cancer. Additionally, 2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, including 2-chloro-5-formylphenol derivatives, 3-chloro-4-hydroxy-6-methyl-2-pyrone derivatives, and 5-chloro-2-furanones.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst results in the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(furan-2-yl)phenol, 95% are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of scientific research applications and can be used in the synthesis of a variety of organic compounds. However, one of the main limitations of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for 2-Chloro-5-(furan-2-yl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of more efficient synthesis methods. Finally, further research into the potential therapeutic applications of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
2-Chloro-5-(furan-2-yl)phenol, 95% is synthesized by the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst. The base catalyst is typically an alkali metal hydroxide, such as potassium hydroxide, sodium hydroxide, or lithium hydroxide. The reaction is typically carried out at a temperature of 100-120°C for a period of 4-6 hours.
Eigenschaften
IUPAC Name |
2-chloro-5-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWOFUOQXNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685815 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261919-31-6 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

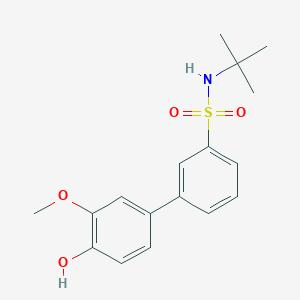
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
